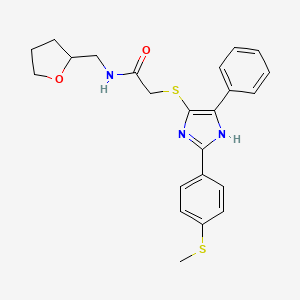

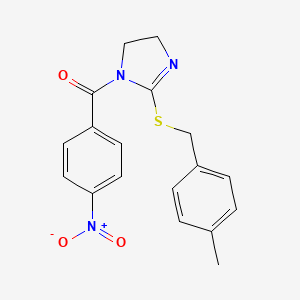

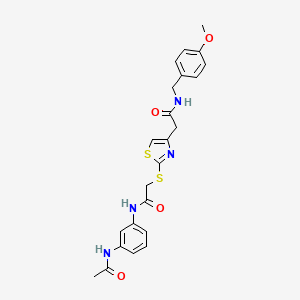

![molecular formula C18H15ClN6O B2377159 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine CAS No. 892778-58-4](/img/structure/B2377159.png)

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been proven to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine have been extensively studied for their antimicrobial and anticancer activities. Research indicates that novel 1,2,4-triazole derivatives, including those with structural similarities, exhibit significant antimicrobial properties against a range of microorganisms. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and found them to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). Similarly, compounds with 1,2,4-triazole and oxadiazole moieties demonstrated potential antibacterial activities, as reported by Hu et al. (2005) (Hu et al., 2005).

In the realm of anticancer research, Kattimani et al. (2013) synthesized triazol-3-one derivatives and evaluated them for anticancerous action against various human tumor cell lines, finding significant activity in some compounds (Kattimani et al., 2013).

Enzyme Inhibition

These compounds have also been explored for their enzyme inhibition properties. Bekircan et al. (2015) synthesized various derivatives and screened them for lipase and α-glucosidase inhibition, finding some compounds to exhibit notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds based on oxadiazole, as demonstrated by Abbas et al. (2017), showcases the versatility of these compounds in creating new chemical structures with potential biological activities (Abbas et al., 2017).

Photochemical Applications

In the field of photochemistry, Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, including the formation of 1,2,4-triazoles under specific conditions, demonstrating the potential for photoinduced molecular rearrangements (Buscemi et al., 1996).

Mechanism of Action

Target of Action

It is known that oxadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Mode of Action

Oxadiazole derivatives are known to interact with various enzymes and receptors due to their ability to bind in the biological system . This interaction leads to a variety of biological activities, as mentioned above.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, bacterial growth, convulsion, malaria, anxiety, tuberculosis, viral infections, fungal infections, HBV, cancer, and pain .

Result of Action

Given the broad range of biological activities associated with oxadiazole derivatives, the effects could potentially include reduced inflammation, inhibition of hiv replication, antibacterial effects, anticonvulsant effects, antimalarial effects, herbicidal effects, antianxiety effects, insecticidal effects, antitubercular effects, antiviral effects, antifungal effects, anti-hbv effects, anticancer effects, and analgesic effects .

properties

IUPAC Name |

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIBDSPOYZCFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

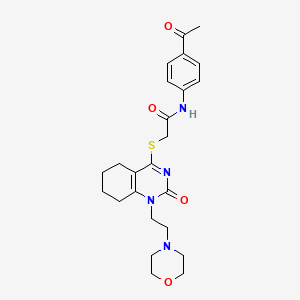

![N-[3-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377081.png)

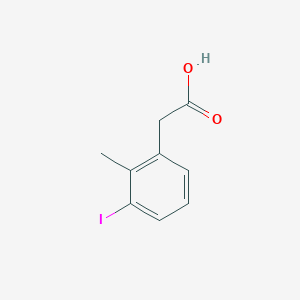

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2377085.png)

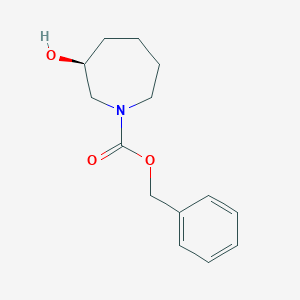

![(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2377087.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)

![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)